Hydrogen-Bond Donor Capacity: 5-(p-Hydroxyphenoxy)pyrimidine vs. 5-Phenoxypyrimidine
5-(p-Hydroxyphenoxy)pyrimidine possesses one hydrogen-bond donor (phenolic –OH), whereas the closest unsubstituted analog 5-phenoxypyrimidine (CAS 430439-81-9) has zero H-bond donors (HBD = 0) . This difference is functionally significant within the phenoxypyrimidine class: a QSAR study of phenoxypyrimidine p38 kinase inhibitors using GA-PLS modeling demonstrated that hydrogen-bonding properties are among the statistically significant structural determinants of pIC₅₀, with the model explaining 98% of variance in inhibitory activity data (R² = 0.98 for training set) [1]. The addition of a single H-bond donor through the p-hydroxy group thus provides a quantifiable molecular recognition advantage when this scaffold is elaborated into kinase-targeting libraries.
| Evidence Dimension | Hydrogen-bond donor count and QSAR-predicted impact on p38 kinase pIC₅₀ |
|---|---|
| Target Compound Data | HBD = 1 (phenolic –OH); HBA = 4 (pyrimidine N1, N3; ether O; phenolic O); MW = 188.18 g/mol; cLogP ~1.3 (predicted) |
| Comparator Or Baseline | 5-Phenoxypyrimidine: HBD = 0; HBA = 3; MW = 172.18 g/mol; no direct p38 IC₅₀ data for unelaborated parent scaffold |
| Quantified Difference | ΔHBD = +1 (functionally relevant per QSAR model identifying H-bonding as significant descriptor; GA-PLS model R² = 0.98, predictive Q² = 0.87 for phenoxypyrimidine p38 inhibitor series) [1] |
| Conditions | QSAR modeling on a series of phenoxypyrimidine derivatives as p38 kinase inhibitors; GA-PLS chemometric analysis of pIC₅₀ data |
Why This Matters
For procurement decisions in medicinal chemistry library construction, the additional H-bond donor of 5-(p-hydroxyphenoxy)pyrimidine provides a structurally encoded interaction capability that 5-phenoxypyrimidine cannot offer, directly impacting the probability of identifying hits in kinase-targeted screening campaigns.
- [1] Edraki N, Hemmateenejad B. QSAR study of phenoxypyrimidine derivatives as potent inhibitors of p38 kinase using different chemometric tools. Chem Biol Drug Des. 2007;70(6):530-539. GA-PLS model: R² = 0.98 (training), Q² = 0.87 (prediction); hydrogen bonding and electronic properties identified as significant descriptors. View Source
